molecular formula C8H10INO2 B15359339 4-Iodo-2-(2-methoxyethoxy)pyridine

4-Iodo-2-(2-methoxyethoxy)pyridine

Cat. No.: B15359339
M. Wt: 279.07 g/mol
InChI Key: XPIFNWOSDSXTLB-UHFFFAOYSA-N
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Description

4-Iodo-2-(2-methoxyethoxy)pyridine is a chemical compound characterized by its iodine and methoxyethoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine typically involves the iodination of 2-(2-methoxyethoxy)pyridine. This can be achieved through electrophilic aromatic substitution reactions where iodine or an iodinating agent is used in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient iodination.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

  • Reduction: The iodine atom can be reduced to form iodide derivatives.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as sodium thiosulfate, sodium bisulfite, and hydrogen gas are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Iodate or periodate derivatives.

  • Reduction Products: Iodide derivatives.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Iodo-2-(2-methoxyethoxy)pyridine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Iodo-2-(2-methoxyethoxy)pyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Iodo-2-(2-methoxyethoxy)pyridine is similar to other iodinated pyridines, such as 2-iodopyridine and 3-iodopyridine. its unique methoxyethoxy group provides distinct chemical properties and reactivity compared to these compounds. This makes it particularly useful in specific applications where these properties are advantageous.

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Properties

Molecular Formula

C8H10INO2

Molecular Weight

279.07 g/mol

IUPAC Name

4-iodo-2-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H10INO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3

InChI Key

XPIFNWOSDSXTLB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=CC(=C1)I

Origin of Product

United States

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